8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The resulting 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines exhibit potential antifungal activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a purine core fused with an imidazo ring. The piperazine moiety and the methoxyphenyl group contribute to its overall structure. Confirmatory techniques such as 1H-NMR, 13C-NMR, and ESI-HRMS spectral data validate its structure .
Chemical Reactions Analysis
The compound’s chemical reactivity may involve interactions with enzymes or other biological targets. For instance, it could inhibit acetylcholinesterase (AChE), an enzyme involved in acetylcholine hydrolysis. Further studies are needed to explore its reactivity and potential drug interactions .
Aplicaciones Científicas De Investigación
Anxiolytic Effects and Mechanisms
- Anxiolytic-like Activity and Mechanisms : A study on the compound 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol reported its anxiolytic-like effects, as indicated by behavioral changes in open-field tests and increased time spent in open arms in the elevated plus maze test. Notably, these effects were antagonized by flumazenil, suggesting involvement of the benzodiazepine pathway, and by mecamylamine, pointing to the nicotinic pathway, without affecting mnemonic activity. This implies a nuanced interaction with central nervous system receptors (Brito et al., 2017).
Metabolic Pathways and Pharmacokinetics
- Metabolism and Disposition : Research on the compound (3R,4R)-4-Amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol (BMS-690514) highlighted its extensive metabolism and disposition in humans. The study found that BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, is highly metabolized and well absorbed, with both bile and urine serving as excretion pathways. This indicates a complex metabolic profile relevant to its pharmacological activity (Christopher et al., 2010).
Serotonin Receptor Occupancy and Potential Therapeutic Applications
- Serotonin Receptor Occupancy : DU 125530, an antagonist of the 5-Hydroxytryptamine(1A) (5-HT(1A)) receptor, showed high occupancy of this receptor in the human brain at well-tolerated doses. This study, using positron emission tomography (PET), underscored the potential therapeutic implications of DU 125530 in treating anxiety and mood disorders, marking a significant advance in understanding receptor-targeted drug therapy (Rabiner et al., 2002).
Propiedades
IUPAC Name |
6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O3/c1-17-18(2)32-21-22(27(3)25(34)28(4)23(21)33)26-24(32)31(17)12-6-11-29-13-15-30(16-14-29)19-7-9-20(35-5)10-8-19/h7-10H,6,11-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKNTOQNSCVENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.